2-[(4-Aminophenyl)methyl]butanoic acid, also known by its IUPAC name, is a compound with significant relevance in both synthetic organic chemistry and medicinal chemistry. This compound features a butanoic acid backbone substituted with a 4-aminobenzyl group, which contributes to its chemical reactivity and potential biological activity. It is classified as an amino acid derivative, specifically a β-amino acid, due to the presence of an amino group adjacent to the carboxylic acid functionality.
The compound's molecular formula is , and it has a molecular weight of approximately 193.24 g/mol .
The synthesis of 2-[(4-Aminophenyl)methyl]butanoic acid typically involves the reaction of 4-aminobenzyl alcohol with butanoic acid. This reaction can be conducted under various conditions, including refluxing in solvent or using solid-state methods depending on the desired yield and purity .
Industrial production may utilize optimized conditions for efficiency, often employing large-scale synthesis techniques that mirror laboratory methods but are adapted for cost-effectiveness.
The molecular structure of 2-[(4-Aminophenyl)methyl]butanoic acid can be described as follows:
2-[(4-Aminophenyl)methyl]butanoic acid participates in several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product and can involve different solvents and temperatures to optimize yields.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
2-[(4-Aminophenyl)methyl]butanoic acid has diverse applications in scientific research:
2-[(4-Aminophenyl)methyl]butanoic acid represents a structurally distinct member of the aryl-aliphatic carboxylic acid family, characterized by the fusion of an aromatic amine with an aliphatic carboxylic acid chain. Its systematic IUPAC name, 2-[(4-aminophenyl)methyl]butanoic acid, precisely defines the molecular architecture: a butanoic acid backbone substituted at the C2 position with a (4-aminophenyl)methyl group. This nomenclature distinguishes it from isomeric compounds such as 4-(4-aminophenyl)butanoic acid (where the phenyl group is directly attached to the terminal carbon of the butanoic acid chain, CAS 15118-60-2) [5] and 4-amino-2-methylbutanoic acid (featuring a branched methyl group on the aliphatic chain, CAS 42453-21-4) [2] [10].
The molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol [3]. Key structural features include:
Table 1: Structural and Physicochemical Characteristics
Property | Value/Description | Source/Reference |
---|---|---|
Systematic Name | 2-[(4-Aminophenyl)methyl]butanoic acid | [3] |
Molecular Formula | C₁₁H₁₅NO₂ | [3] |
Molecular Weight | 193.25 g/mol | [3] |
SMILES | CCC(CC₁=CC=C(C=C₁)N)C(=O)O | [3] |
InChI Key | FUKUXANCTILXJK-UHFFFAOYSA-N | [3] |
Key Substituents | α-Substituted butanoate; para-Aminobenzyl | [3] [5] |
Chirality | Chiral center at C2 of butanoic acid chain | [3] |
This structure places it within a broader class of bioactive molecules where the arylalkyl motif facilitates interactions with biological macromolecules. The para-aminobenzyl group enhances electron delocalization and may influence photophysical properties, while the α-branching of the aliphatic chain impacts conformational flexibility compared to linear analogues like 4-(4-aminophenyl)butanoic acid [5]. Such structural variations significantly alter physicochemical behaviors such as solubility, melting point, and partition coefficients, thereby modulating bioavailability and pharmacological potential. Notably, the compound’s α-substitution pattern differentiates it from γ-linked isomers and homologues like 2-methylbutanoic acid derivatives prevalent in microbial volatile organic compounds [7].
The synthesis of 2-[(4-aminophenyl)methyl]butanoic acid historically centered on the reduction of nitro precursors, particularly 2-[(4-nitrophenyl)methyl]butanoic acid. Early routes relied on chemical reduction methods:
These methods faced economic and ecological limitations due to low atom economy, hazardous waste streams, and difficulties in scaling. A paradigm shift emerged with catalytic hydrogenation, which offered superior sustainability and efficiency. Seminal work focused on palladium catalysts (e.g., Pd/C) in batch reactors, enabling clean nitro group reduction (–NO₂ → –NH₂) under pressurized hydrogen [9]. However, gas-liquid mass transfer limitations and catalyst separation issues persisted.
Table 2: Evolution of Synthetic Approaches
Synthesis Era | Method | Conditions | Key Challenges |
---|---|---|---|
Early Chemical | Fe/HCl Reduction | Aqueous acid, elevated temperature | Low yield; Iron sludge disposal; Corrosion |
(NH₄)₂S Reduction | Alkaline aqueous/organic solvents | Sulfur byproducts; Poor selectivity | |
Catalytic (Batch) | Pd/C Hydrogenation | H₂ (1–5 atm), alcoholic solvents | Catalyst filtration; Mass transfer limitations |
Advanced Continuous | μPBR with Pd/C spheres | Continuous H₂ flow, EA solvent, 25–60°C | Minimized; High selectivity (>95%) [9] |
A breakthrough arrived with continuous-flow micropacked-bed reactors (μPBRs), which addressed batch limitations through:
Early pharmacological interest arose from structural parallels to bioactive molecules:
Preliminary studies in the 1990s–2000s explored its incorporation into peptide mimetics and enzyme inhibitors, leveraging the aromatic amine for conjugation or targeting. While rigorous clinical profiling remained limited, its synthesis via efficient catalytic routes cemented its status as a versatile building block in medicinal chemistry [9]. The convergence of green chemistry (μPBR technology) and structural tunability positions this compound for renewed interest in targeted drug design.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2